Chemical and physical properties of ethyl 3-methoxybenzyl sulfide
Chemical and physical properties of ethyl 3-methoxybenzyl sulfide
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl 3-Methoxybenzyl Sulfide
This guide provides a comprehensive technical overview of ethyl 3-methoxybenzyl sulfide, a thioether of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, characterization, reactivity, and safety considerations, grounding all claims in authoritative scientific context.
Core Compound Profile and Physicochemical Properties
Ethyl 3-methoxybenzyl sulfide, also known as 1-((ethylthio)methyl)-3-methoxybenzene, is an aromatic sulfide. The presence of a flexible thioether linkage, a methoxy-substituted benzene ring, and an ethyl group defines its chemical behavior and potential applications. Thioether motifs are prevalent in a wide array of pharmaceuticals and bioactive molecules, valued for their role in modulating lipophilicity, metabolic stability, and molecular conformation.[1][2][3]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 855951-34-7 | [4] |
| Molecular Formula | C₁₀H₁₄OS | [4] |
| Molecular Weight | 182.29 g/mol | [4] |
| Physical Form | Liquid at room temperature | [4] |
| InChI Key | STVMCBHRQKYARJ-UHFFFAOYSA-N | [4] |
| Storage Conditions | Room temperature, sealed in a dry environment | [4] |
Synthesis and Experimental Protocol
The most direct and widely adopted method for synthesizing benzyl sulfides is through nucleophilic substitution (SN2) reaction.[5] This involves the reaction of a benzyl halide with a thiol or its corresponding thiolate salt. The following protocol details a robust method for the synthesis of ethyl 3-methoxybenzyl sulfide from 3-methoxybenzyl chloride and ethanethiol.
Synthetic Scheme and Rationale
The reaction proceeds by the deprotonation of ethanethiol using a suitable base, such as sodium hydroxide, to form the more nucleophilic sodium ethanethiolate. This thiolate then attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride leaving group to form the desired thioether bond. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the SN2 mechanism by solvating the cation (Na⁺) while leaving the nucleophile (EtS⁻) relatively free to react.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of ethyl 3-methoxybenzyl sulfide.
Detailed Step-by-Step Protocol
Materials:
-
3-Methoxybenzyl chloride
-
Ethanethiol
-
Sodium hydroxide (NaOH) or Sodium Ethanethiolate
-
Anhydrous Ethanol or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium hydroxide (1.1 equivalents) in anhydrous ethanol.
-
Nucleophile Formation: Cool the solution to 0 °C in an ice bath. Slowly add ethanethiol (1.1 equivalents) dropwise. Stir the mixture for 20-30 minutes at 0 °C to ensure the complete formation of sodium ethanethiolate.
-
Addition of Electrophile: Add a solution of 3-methoxybenzyl chloride (1.0 equivalent) in a minimal amount of the reaction solvent to the flask.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude liquid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure ethyl 3-methoxybenzyl sulfide.[6]
Spectroscopic and Analytical Characterization
Characterization of the final product is essential to confirm its identity and purity. While specific experimental spectra for this compound are not widely published, the expected NMR signatures can be accurately predicted based on its structure.
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.25 (t) | Ar-H (1H, C5-H) |
| ~6.80-6.90 (m) | Ar-H (3H, C2,4,6-H) |
| ~3.80 (s) | -OCH₃ (3H) |
| ~3.70 (s) | Ar-CH₂-S (2H) |
| ~2.50 (q) | -S-CH₂-CH₃ (2H) |
| ~1.25 (t) | -S-CH₂-CH₃ (3H) |
Note: Predicted shifts are based on standard additive models and may vary slightly from experimental values. Spectra should be recorded in CDCl₃ or DMSO-d₆.[7]
Reactivity Profile and Applications in Drug Development
Core Reactivity: Oxidation
The sulfur atom in a thioether is in its lowest oxidation state (-2) and is susceptible to oxidation. This is a critical chemical property, both for synthetic derivatization and for understanding potential metabolic pathways. Treatment with mild oxidizing agents (e.g., one equivalent of H₂O₂ or m-CPBA) yields the corresponding sulfoxide. The use of stronger oxidizing agents or an excess of the oxidant further oxidizes the sulfoxide to a sulfone.[8]
The sulfone functional group is highly stable and acts as a strong hydrogen bond acceptor, a property often exploited in drug design to enhance solubility and target binding.[9]
Caption: Oxidation pathway of ethyl 3-methoxybenzyl sulfide.
Significance in Medicinal Chemistry
Sulfur-containing compounds, particularly thioethers, are integral to modern drug discovery.[1][2] The thioether linkage in ethyl 3-methoxybenzyl sulfide offers several advantages:
-
Metabolic Stability: Unlike thiols, which are readily oxidized and can form disulfide bonds, thioethers are generally more metabolically robust.
-
Lipophilicity Modulation: The sulfide group can fine-tune the lipophilicity of a molecule, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structural Versatility: The thioether bond is flexible and can act as a non-labile linker between different pharmacophoric elements in a drug candidate.
Safety and Handling
Based on available supplier safety data, ethyl 3-methoxybenzyl sulfide requires careful handling in a laboratory setting.[4]
-
Hazard Statements:
-
Signal Word: Danger[4]
-
Precautionary Measures:
-
P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][10][11]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[10][12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
-
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- Generic Safety Data Sheet. (n.d.).
- Generic Material Safety Data Sheet. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methoxybenzene. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
-
The Royal Society of Chemistry. (n.d.). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 3-methoxybenzyl chloride with time for ligands. Retrieved from [Link]
-
Nishimura, R., et al. (n.d.). Control of sulfur number in sulfur-containing compounds. Retrieved from [Link]
-
Nishiyama, Y., et al. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]
-
Defense Technical Information Center. (2016). Physical Property Data Review of Selected Chemical Agents and Related Compounds. Retrieved from [Link]
-
ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Retrieved from [Link]
-
HETEROCYCLES. (2016). SYNTHESIS OF 1-ARYL-1,3-DIHYDROBENZO[c]THIOPHENES BY ACID-MEDIATED CYCLIZATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Bis(4-methoxyphenyl)disulfide formation through copper catalysts. Retrieved from [Link]
-
PubMed. (2022). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]
-
MDPI. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxybenzyl alcohol. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2022). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]
-
ACS Publications. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). Sulfide, ethyl propyl. Retrieved from [Link]
-
ChemRxiv. (n.d.). Spontaneous Trisulfide Metathesis in Polar Aprotic Solvents. Retrieved from [Link]
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl(3-methoxybenzyl)sulfane | 855951-34-7 [sigmaaldrich.com]
- 5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. CAS 352-93-2: Ethyl Sulfide | CymitQuimica [cymitquimica.com]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. product.lottechem.com [product.lottechem.com]
